1-Bromo-2-chlorobenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

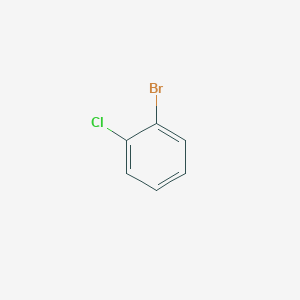

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBELEDRHMPMKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870758 | |

| Record name | 2-Bromochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-80-4, 28906-38-9 | |

| Record name | 1-Bromo-2-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Bromochlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromochlorobenzene (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028906389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2-chlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromochlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromochlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-bromochlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-BROMOCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEC7Z3YX6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Bromo-2-chlorobenzene physical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-2-chlorobenzene

Abstract

This compound is a halogenated aromatic hydrocarbon with significant utility as a synthetic intermediate in the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring adjacent bromine and chlorine atoms on a benzene ring, imparts a specific reactivity profile that is advantageous for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in drug development. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals.

Chemical Identity and Core Physical Properties

This compound, also known as o-bromochlorobenzene, is a key organohalogen reagent. Its identity is established by several unique identifiers, and its utility in the laboratory is defined by its distinct physical characteristics.

Identifiers and Nomenclature

Summary of Physical Properties

The physical properties of this compound determine its state, handling requirements, and solvent compatibility. It exists as a colorless to pale yellow liquid at ambient temperature.[2][6][9] A detailed summary of these properties is presented in Table 1.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [2][3][6] |

| Density | 1.638 g/mL at 25 °C | [6][10] |

| Melting Point | -13 °C (260 K) | [5][7] |

| Boiling Point | 203-205 °C (476-478 K) | [5][6][7] |

| Flash Point | 91 °C (196 °F) | [10][11] |

| Refractive Index | n20/D 1.582 | [6][12] |

| Water Solubility | Insoluble (0.045 g/L at 25 °C) | [5][9][11] |

| Organic Solvent Solubility | Soluble in ether, dichloromethane, chloroform | [9] |

Molecular Structure and Spectroscopic Data

The arrangement of atoms and bonds in this compound is fundamental to its chemical behavior. Spectroscopic analysis provides the empirical data required to confirm this structure.

Molecular Structure

The structure consists of a benzene ring substituted with a bromine atom and a chlorine atom on adjacent (ortho) carbons.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Spectroscopic data are crucial for the unambiguous identification and purity assessment of this compound. Key spectral features are available from standard databases.[4]

-

Mass Spectrometry (MS) : The mass spectrum typically shows molecular ion peaks corresponding to the isotopic distribution of bromine and chlorine. The primary M+ peaks are observed at m/z 190 and 192.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for an ortho-disubstituted aromatic compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum shows a complex multiplet pattern in the aromatic region (δ 7.2-7.6 ppm) due to the coupling of the four adjacent protons.

-

¹³C NMR : The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the electronegative halogen substituents.

-

Synthesis and Purification Protocol

A reliable method for the preparation of this compound is the Sandmeyer reaction, starting from 2-chloroaniline.[7][13] This classic transformation provides high regioselectivity, which is critical for avoiding the formation of other isomers.[14]

Synthesis via Sandmeyer Reaction

This protocol details the diazotization of 2-chloroaniline followed by a copper(I) bromide-mediated substitution.

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Protocol:

-

Diazotization : A solution of sodium nitrite (1 mole) in water is added rapidly with vigorous stirring to a pre-cooled (0 °C) mixture of 2-chloroaniline (1 mole) in 48% hydrobromic acid (2.5 moles).[13] The temperature must be maintained below 10 °C using an ice bath. The endpoint is reached when the solution gives a positive test with starch-iodide paper.

-

Causality: Low temperature is essential to prevent the unstable diazonium salt from decomposing prematurely. Excess acid ensures complete diazotization and prevents unwanted side reactions.

-

-

Sandmeyer Reaction : In a separate flask equipped for distillation, a mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid (80 ml) is heated to boiling.[13] The cold diazonium salt solution is then added portion-wise over approximately 30 minutes.

-

Causality: Copper(I) acts as a catalyst to facilitate the replacement of the diazonium group with bromide. The reaction is performed at high temperature to drive the decomposition of the diazonium salt and the immediate distillation of the product.

-

-

Isolation and Purification : A vigorous stream of steam is passed through the reaction mixture to co-distill the product.[13]

-

The organic layer of the distillate is separated and washed sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally water again.[13]

-

Causality: The sulfuric acid wash removes any remaining basic organic impurities. The sodium hydroxide wash removes acidic impurities and residual sulfuric acid.

-

-

The crude product is dried over anhydrous calcium chloride.

-

Final purification is achieved by fractional distillation, collecting the fraction boiling at 199-201 °C.[13]

-

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to the differential reactivity of its halogen substituents, which allows for selective, stepwise functionalization.

Intermediate for Pharmaceuticals

This compound is a key intermediate in the synthesis of various pharmaceuticals.[6] A significant application is its use as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines.[3][5] These scaffolds are central to the development of 5-HT₂C receptor agonists, which are investigated for their potential in treating a range of neurological and metabolic disorders.[3][5]

Role in Organic Synthesis and Materials Science

Beyond pharmaceuticals, this compound is used in the production of dyes, pesticides, and advanced polymers.[6] Its ability to participate in cross-coupling reactions, such as the Suzuki reaction, makes it a versatile precursor for creating complex biaryl structures, which are prevalent in many functional materials and bioactive molecules.[15] Deuterium-labeled this compound-d₄ is also used as an internal standard for quantitative analysis in drug development studies.[16]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure safety in the laboratory.

-

Hazard Identification : this compound is classified as a hazardous substance. It causes skin and serious eye irritation and may cause respiratory irritation.[1] It is also harmful if swallowed, in contact with skin, or inhaled.

-

Handling : Use only in a well-ventilated area or outdoors.[17] Wear protective gloves, eye protection, and face protection. Avoid breathing fumes, vapors, or spray. Do not eat, drink, or smoke when using this product.[17]

-

Storage : Store in a cool, dark place, preferably in a refrigerator at 2-8°C.[3][11] Keep the container tightly closed. It is incompatible with strong oxidizing agents.[5]

Conclusion

This compound is a strategically important synthetic intermediate with a well-defined profile of physical and chemical properties. Its utility in constructing complex molecules, particularly for pharmaceutical applications, makes it an indispensable tool for researchers. The detailed protocols and chemical data provided in this guide serve as a comprehensive resource for scientists and professionals working with this versatile compound.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Pharmaffiliates. (n.d.). This compound.

- Solubility of Things. (n.d.). This compound.

- Wikipedia. (n.d.). Bromochlorobenzene.

- NIST. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.

- PrepChem.com. (n.d.). Preparation of this compound.

- Stenutz. (n.d.). This compound.

- Chemical Point. (n.d.). This compound.

- PubChem. (n.d.). CID 87808468. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Bromo-2-chloro-5-iodobenzene. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Bromo-2-(chloromethyl)benzene. National Center for Biotechnology Information.

- Mol-Instincts. (n.d.). This compound.

- Thermo Fisher Scientific. (n.d.). This compound, 98+%.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro-.

- TradeIndia. (n.d.). This compound Analytical Standard.

Sources

- 1. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]

- 5. fishersci.no [fishersci.no]

- 6. chemimpex.com [chemimpex.com]

- 7. Bromochlorobenzene - Wikipedia [en.wikipedia.org]

- 8. scbt.com [scbt.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chemicalpoint.eu [chemicalpoint.eu]

- 11. echemi.com [echemi.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. prepchem.com [prepchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound | 694-80-4 | TCI AMERICA [tcichemicals.com]

1-Bromo-2-chlorobenzene chemical structure and IUPAC name

An In-depth Technical Guide to 1-Bromo-2-chlorobenzene: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 694-80-4), a halogenated aromatic hydrocarbon of significant utility in synthetic organic chemistry. The document delineates its chemical identity, including its IUPAC name and structure, and summarizes its key physicochemical and spectroscopic properties. The primary focus is a detailed examination of its synthesis via the Sandmeyer reaction, including a step-by-step experimental protocol. Furthermore, this guide explores the compound's chemical reactivity and highlights its critical role as a versatile building block in the development of pharmaceuticals and advanced materials. This content is intended for researchers, chemists, and professionals in drug discovery and chemical manufacturing who require a technical and practical understanding of this important intermediate.

Introduction

This compound is a disubstituted aromatic halide that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Its structure, featuring adjacent bromine and chlorine substituents on a benzene ring, imparts a unique reactivity profile that is leveraged by synthetic chemists. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for substitution at other positions on the aromatic ring, makes it a valuable precursor in multi-step synthetic routes.[2] Its applications are particularly notable in the pharmaceutical and agrochemical industries, where it is a foundational component in the synthesis of bioactive compounds and functional materials.[1][3] This guide offers an in-depth exploration of its properties, synthesis, and applications, providing the technical insights necessary for its effective use in a laboratory and industrial setting.

Nomenclature and Chemical Structure

The unambiguous identification of a chemical compound is foundational to scientific research. This compound is systematically named and identified through several conventions.

-

IUPAC Name : The systematic name designated by the International Union of Pure and Applied Chemistry is This compound .[4][5][6]

-

Synonyms : It is also commonly referred to as o-bromochlorobenzene, 2-bromochlorobenzene, o-chlorobromobenzene, and 2-chlorobromobenzene.[4][5][7]

-

CAS Number : The Chemical Abstracts Service registry number for this compound is 694-80-4 .[4][5][8][9]

-

Molecular Formula : The molecular formula is C₆H₄BrCl .[1][4][5][9]

-

Molecular Weight : The molecular weight is approximately 191.45 g/mol .[4][5][8][9]

Chemical Structure Diagram

The structural arrangement of atoms in this compound is depicted below. The ortho-positioning of the bromine and chlorine atoms is a key feature influencing its reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions. It is a colorless to pale yellow liquid under standard conditions.[1][3][10]

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [1][3][10] |

| Molecular Formula | C₆H₄BrCl | [1][4][5] |

| Molecular Weight | 191.45 g/mol | [4][5][8] |

| Boiling Point | 203-205 °C | [1][7][11] |

| Melting Point | -13 °C to -11 °C | [7][12] |

| Density | ~1.638 g/mL at 25 °C | [1][7] |

| Refractive Index (n20/D) | ~1.582 | [1][7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ether and dichloromethane. | [3] |

| Flash Point | 91 °C (196 °F) | [7][13] |

| CAS Number | 694-80-4 | [4][5][8] |

Synthesis and Manufacturing

The most efficient and regioselective method for synthesizing this compound is the Sandmeyer reaction, which utilizes 2-chloroaniline as a readily available starting material.[8][10][12] This process involves two key stages: the diazotization of the primary amine, followed by a copper(I) bromide-catalyzed substitution of the diazonium group with a bromide ion.[8][14]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from established methodologies for the synthesis of aryl halides from anilines.[10][14]

Part A: Diazotization of 2-Chloroaniline

-

To a suitable reaction vessel, add 1 mole of o-chloroaniline to 300 mL (2.5 moles) of 48% hydrobromic acid.

-

Cool the mixture to 0 °C in an ice-salt bath with continuous stirring.

-

Prepare a solution of 1 mole of sodium nitrite in 125 mL of water.

-

Add the sodium nitrite solution rapidly to the cooled aniline mixture. The causality for this step is to form nitrous acid in situ, which then reacts with the aniline. Maintain the temperature below 10 °C by adding small pieces of ice directly to the reaction mixture. Low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.

-

Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. The addition of sodium nitrite is complete when a blue color is immediately observed on the test paper.

Part B: Copper-Catalyzed Bromination

-

In a separate flask equipped for distillation, heat a mixture of 0.55 moles of copper(I) bromide and 80 mL of 48% hydrobromic acid to boiling.[14]

-

Slowly add the cold diazonium salt solution from Part A to the boiling copper(I) bromide solution over approximately 30 minutes. The copper(I) catalyst facilitates the substitution of the -N₂⁺ group with a bromide ion, liberating nitrogen gas.[8] A significant portion of the product will co-distill during this addition.

-

Once the addition is complete, pass a vigorous stream of steam through the reaction mixture to distill the remaining product (steam distillation).[14] Collect the distillate until 1-1.5 liters have been obtained.

Part C: Product Work-up and Purification

-

Separate the organic layer from the distillate. The product, being denser than water, will form the lower layer.

-

Wash the crude organic layer successively with:

-

Dry the washed organic layer over anhydrous calcium chloride.

-

Purify the dried product by fractional distillation, collecting the fraction that boils between 199-201 °C.[10][14] This final step is a self-validating measure, as a sharp boiling point range indicates high purity. The expected yield is typically high, often between 89-95%.[14]

Applications in Research and Drug Development

This compound is a valuable building block due to its capacity to undergo a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions.[1] This versatility makes it a key intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Intermediates : A primary application is in the synthesis of active pharmaceutical ingredients (APIs). It serves as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines, which are scaffolds for developing 5-HT2C receptor agonists.[7][8][15] These agonists have potential therapeutic applications in treating a range of neurological and psychiatric disorders.

-

Organic Synthesis : In broader organic synthesis, it is used in the formation of complex molecular architectures for the chemical industry, including the production of dyes and pesticides.[1]

-

Materials Science : The compound is also applied in the field of materials science for the development of advanced polymers and other functional materials.[1]

Safety and Handling

As a chemical reagent, this compound must be handled with appropriate safety precautions.

-

Hazards Identification : It is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10][13] It is also harmful if swallowed, in contact with skin, or if inhaled.[16]

-

Personal Protective Equipment (PPE) : When handling this compound, it is imperative to wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.[13][17] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[17]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[1][7][16]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a strategically important halogenated intermediate with well-defined chemical and physical properties. Its efficient and high-yield synthesis via the Sandmeyer reaction makes it an accessible precursor for a multitude of applications. For professionals in drug development and materials science, a thorough understanding of its reactivity, handling, and synthetic utility is essential for leveraging its potential in the creation of novel and complex molecular structures. The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers working with this versatile compound.

References

- A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery. Benchchem.

- Preparation of this compound. PrepChem.com.

- Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.

- This compound. PubChem, National Center for Biotechnology Information.

- This compound. Benchchem.

- This compound. Chem-Impex.

- This compound. Pharmaffiliates.

- This compound. Solubility of Things.

- Benzene, 1-bromo-2-chloro-. NIST WebBook.

- Benzene, 1-bromo-2-chloro-. NIST WebBook.

- Synthesis routes of this compound. Benchchem.

- This compound. Tokyo Chemical Industry (India) Pvt. Ltd..

- This compound Formula. Echemi.

- This compound, 98+%. Thermo Scientific Chemicals.

- This compound. Santa Cruz Biotechnology.

- This compound SDS, 694-80-4 Safety Data Sheets. ECHEMI.

- 2-Bromochlorobenzene. ChemicalBook.

- This compound. ChemScene.

- CAS RN 694-80-4. Fisher Scientific.

- This compound 99%. Sigma-Aldrich.

- 694-80-4 Cas No. | 2-Chlorobromobenzene. Apollo Scientific.

- MSDS of this compound. MSDS.

- Bromochlorobenzene. Wikipedia.

- SAFETY DATA SHEET. Thermo Fisher Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]

- 6. A11782.0B [thermofisher.com]

- 7. 2-Bromochlorobenzene | 694-80-4 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. CAS RN 694-80-4 | Fisher Scientific [fishersci.com]

- 12. Bromochlorobenzene - Wikipedia [en.wikipedia.org]

- 13. This compound 99 694-80-4 [sigmaaldrich.com]

- 14. prepchem.com [prepchem.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 1-bromo-2-chlorobenzene from o-chloroaniline

This guide provides a comprehensive, in-depth technical overview for the synthesis of 1-bromo-2-chlorobenzene from o-chloroaniline. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document goes beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings and rationale for key experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The synthesis of specifically substituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a powerful and versatile tool for the introduction of a wide range of substituents onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This method is particularly valuable for synthesizing substitution patterns that are not readily accessible through direct electrophilic aromatic substitution.[4][5]

This guide will focus on a specific application of this reaction: the synthesis of this compound. This compound serves as a valuable building block in organic synthesis. The chosen synthetic route proceeds via a two-step process: the diazotization of o-chloroaniline followed by a copper(I) bromide-catalyzed bromination.[6][7] This process is an example of a radical-nucleophilic aromatic substitution (SRNAr).[2]

Mechanistic Overview: A Tale of Two Reactions

The overall synthesis can be conceptually divided into two distinct, yet interconnected, chemical transformations: the formation of the diazonium salt and the subsequent copper-catalyzed substitution.

Diazotization of o-Chloroaniline

The first stage of the synthesis involves the conversion of the primary aromatic amine, o-chloroaniline, into the corresponding diazonium salt.[8] This reaction is typically carried out in a cold, acidic solution with the addition of sodium nitrite.[1][9] The in-situ generation of nitrous acid (HNO₂) is the key to this transformation.[9][10] The reaction proceeds through the following key steps:

-

Formation of the Nitrosating Agent: In the presence of a strong acid like hydrobromic acid (HBr), sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[9]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the o-chloroaniline attacks the nitrosonium ion.

-

Proton Transfer and Tautomerization: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.

-

Dehydration: Under acidic conditions, the diazohydroxide is protonated, and a molecule of water is eliminated to yield the stable arenediazonium salt.

The low temperature (0-5 °C) is crucial for the stability of the diazonium salt, which can be explosive if isolated in a dry state.[8][10]

Figure 1: Simplified workflow of the diazotization of o-chloroaniline.

The Sandmeyer Reaction: A Radical Pathway

The second stage is the core Sandmeyer reaction, where the diazonium group is replaced by a bromine atom.[11] This transformation is catalyzed by copper(I) bromide (CuBr).[8][12] The mechanism is believed to proceed via a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, initiating a radical chain reaction.[2][4][13]

-

Single Electron Transfer (SET): Copper(I) bromide donates an electron to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas (N₂), a very stable molecule that drives the reaction forward.[13] The copper is oxidized to copper(II).

-

Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide species, forming the desired this compound product and regenerating the copper(I) catalyst.[2]

The detection of biaryl byproducts in some Sandmeyer reactions provides evidence for the existence of the aryl radical intermediate.[2]

Figure 2: The catalytic cycle of the Sandmeyer reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesis of established procedures and best practices for the synthesis of this compound.[14][15][16]

Reagents and Equipment

| Reagent/Equipment | Molar Mass ( g/mol ) | Quantity | Notes |

| o-Chloroaniline | 127.57 | 1 mole | Ensure high purity.[15] |

| 48% Hydrobromic Acid | 80.91 | 2.5 moles | Used in both diazotization and the Sandmeyer reaction.[15] |

| Sodium Nitrite | 69.00 | 1 mole | Use a freshly prepared aqueous solution.[14] |

| Copper(I) Bromide | 143.45 | 0.55 mole | Can be purchased or prepared in situ.[15][16] |

| Concentrated Sulfuric Acid | 98.08 | As needed | For washing the crude product.[14] |

| 5% Sodium Hydroxide Solution | 40.00 | As needed | For washing the crude product.[14] |

| Calcium Chloride | 110.98 | As needed | For drying the final product.[14] |

| Round-bottom flasks | - | Various sizes | - |

| Dropping funnel | - | - | - |

| Condenser | - | - | For distillation. |

| Steam distillation apparatus | - | - | For purification. |

| Separatory funnel | - | - | - |

| Ice bath | - | - | Crucial for temperature control during diazotization. |

| Heating mantle | - | - | - |

Procedure

Part A: Diazotization of o-Chloroaniline

-

In a flask, combine 1 mole of o-chloroaniline with 2.5 moles of 48% hydrobromic acid.[15]

-

Cool the mixture to 0 °C in an ice bath with constant stirring. It is critical to maintain a low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[14]

-

Slowly add a solution of 1 mole of sodium nitrite in water dropwise to the cooled aniline solution.[14] The temperature should be maintained below 10 °C.[14][17]

-

After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess).[14]

Part B: The Sandmeyer Reaction and Work-up

-

In a separate flask equipped for distillation, heat a mixture of 0.55 moles of copper(I) bromide and a small amount of 48% hydrobromic acid to boiling.[14][15]

-

Slowly and carefully add the cold diazonium salt solution to the boiling copper(I) bromide solution.[14][17] A vigorous evolution of nitrogen gas will be observed.[8]

-

Once the addition is complete, the product can be isolated by steam distillation.[14][17]

-

Separate the organic layer from the distillate and wash it sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally with water.[14][17]

-

Dry the organic layer over anhydrous calcium chloride.[14][17]

-

Purify the final product by distillation, collecting the fraction boiling at approximately 199-201 °C.[14]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrCl | [7][18] |

| Molar Mass | 191.45 g/mol | [7][18] |

| Boiling Point | 204 °C | [17] |

| Appearance | Clear colorless to yellow-orange liquid | [17] |

| CAS Number | 694-80-4 | [7][19] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show a complex multiplet pattern in the aromatic region, characteristic of a disubstituted benzene ring.[19]

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peaks will be observed at m/z 189, 191, and 193.[18][20][21]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for an aromatic compound, as well as C-Br and C-Cl stretching vibrations.[20]

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

o-Chloroaniline: This starting material is toxic and a suspected carcinogen.[22][23] Avoid inhalation, ingestion, and skin contact.[23]

-

Hydrobromic Acid: This is a corrosive acid. Handle with care to avoid severe burns.

-

Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.

-

Diazonium Salts: Arenediazonium salts are potentially explosive, especially when dry.[1] It is crucial to keep them in solution and at low temperatures.[10]

-

This compound: This product is an irritant.[7] Avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[23][24] In case of a spill, follow appropriate cleanup procedures.[25]

Conclusion

The Sandmeyer reaction provides a reliable and efficient method for the synthesis of this compound from o-chloroaniline. By understanding the underlying mechanisms of both the diazotization and the copper-catalyzed bromination steps, researchers can optimize reaction conditions and ensure a safe and successful synthesis. The detailed protocol and safety information provided in this guide are intended to empower scientists to confidently perform this valuable transformation in their own laboratories.

References

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.

- SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum.

- PubChem. (n.d.). This compound.

- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

- PrepChem.com. (n.d.). Preparation of this compound.

- OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).

- NIST WebBook. (n.d.). Benzene, 1-bromo-2-chloro-.

- SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[MS (GC)] - Spectrum.

- Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.

- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- the unconditional guru. (2020, December 20). Understanding Sandmeyer's Reaction: Chlorobenzene and Bromobenzene Production.

- SAFETY DATA SHEET. (n.d.). 5-Bromo-2-chloroaniline.

- ResearchGate. (2015, December 4). How do we synthesize pure o-chlorobromobenzene and what is the chemical reaction that excatly happens during the process?.

- ResearchGate. (2025, August 5). The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study.

- Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.

- Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

Sources

- 1. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. byjus.com [byjus.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. theunconditionalguru.in [theunconditionalguru.in]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. orgosolver.com [orgosolver.com]

- 14. prepchem.com [prepchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

- 18. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. spectrabase.com [spectrabase.com]

- 22. aarti-industries.com [aarti-industries.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. leap.epa.ie [leap.epa.ie]

- 25. O-CHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Electrophilic aromatic substitution to synthesize 1-bromo-2-chlorobenzene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Synthesis of 1-bromo-2-chlorobenzene

Introduction: The Strategic Functionalization of Aromatic Scaffolds

Electrophilic Aromatic Substitution (EAS) stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the functionalization of aromatic rings.[1] This class of reactions, where an electrophile replaces a hydrogen atom on an aromatic system, is fundamental to the synthesis of a vast array of chemical intermediates, active pharmaceutical ingredients (APIs), and advanced materials. The reaction's outcome—both in terms of rate and regioselectivity—is profoundly influenced by the electronic nature of substituents already present on the aromatic core.[2]

This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from chlorobenzene via electrophilic bromination. We will dissect the underlying mechanistic principles, provide a detailed experimental protocol suitable for a research setting, and discuss the critical aspects of product characterization and safety. The focus is not merely on the procedure but on the causal relationships that dictate experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Theoretical Framework and Synthesis Strategy

The synthesis of this compound hinges on the controlled electrophilic bromination of a pre-functionalized benzene ring. The success of this synthesis is dictated by a nuanced understanding of directing group effects and the mechanism of halogenation.

The Mechanism of Electrophilic Bromination

Benzene and its derivatives are not sufficiently nucleophilic to react directly with molecular bromine (Br₂).[3] The reaction requires the activation of bromine by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to generate a potent electrophile.[4][5] The mechanism proceeds through three principal steps:

-

Generation of the Electrophile: The Lewis acid polarizes the Br-Br bond, forming a highly electrophilic complex (e.g., Br-Br-FeBr₃). This complex behaves as a source of the bromonium ion (Br⁺).[6]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the chlorobenzene ring attacks the electrophilic bromine atom. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]

-

Deprotonation and Aromaticity Restoration: A weak base, typically [FeBr₄]⁻, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3][9]

The Directing Effect of the Chloro Substituent

The chlorine atom on the starting material, chlorobenzene, is the single most important factor governing the regiochemical outcome of the bromination. Halogens are a unique class of substituents in EAS reactions.[2]

-

Deactivating Nature (Inductive Effect): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond (an inductive effect). This withdrawal reduces the ring's nucleophilicity, making chlorobenzene less reactive towards electrophiles than benzene itself.[10] Therefore, the chloro group is considered a deactivating group.

-

Ortho-, Para-Directing Nature (Resonance Effect): Despite its inductive withdrawal, chlorine possesses lone pairs of electrons that can be donated to the ring through resonance.[11] When the electrophile attacks at the ortho or para positions, a key resonance contributor can be drawn where the positive charge of the sigma complex is located on the carbon atom directly attached to the chlorine. This allows the chlorine to donate a lone pair, forming a fourth resonance structure and significantly stabilizing the intermediate. This stabilization is not possible if the attack occurs at the meta position.

Consequently, the activation energy for the formation of the ortho and para intermediates is lower than that for the meta intermediate, leading to the preferential formation of ortho- and para-substituted products.[10][11] This results in a product mixture of this compound (ortho) and 1-bromo-4-chlorobenzene (para).

Caption: Interplay of inductive and resonance effects of the chloro group.

Part 2: Detailed Experimental Protocol

This protocol describes the laboratory-scale synthesis of this compound from chlorobenzene. All operations involving bromine and volatile organic compounds must be performed in a certified chemical fume hood.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Chlorobenzene | C₆H₅Cl | 112.56 | 22.5 g (20.4 mL) | 0.20 | Starting material; use anhydrous grade. |

| Bromine | Br₂ | 159.81 | 32.0 g (10.2 mL) | 0.20 | Highly corrosive and toxic; handle with extreme care.[12] |

| Iron(III) Bromide (anhydrous) | FeBr₃ | 295.56 | 2.0 g | 0.0068 | Lewis acid catalyst; highly hygroscopic. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous solvent. |

| 10% Sodium Bisulfite Solution | NaHSO₃ | - | ~50 mL | - | For quenching excess bromine. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | ~50 mL | - | For neutralizing acidic byproducts. |

| Brine (Saturated NaCl Solution) | NaCl | - | ~50 mL | - | For initial drying of organic layer. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Fit the top of the condenser with a drying tube containing calcium chloride or a gas outlet leading to a trap to absorb the evolving HBr gas. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.

-

Reagent Charging: To the flask, add chlorobenzene (20.4 mL, 0.20 mol) and anhydrous iron(III) bromide (2.0 g).

-

Bromine Addition: In the dropping funnel, place bromine (10.2 mL, 0.20 mol). Cool the reaction flask in an ice-water bath. Begin stirring and add the bromine dropwise to the chlorobenzene over a period of 30-45 minutes. The reaction is exothermic, and HBr gas will evolve. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Quenching: Cool the flask back down in an ice bath and slowly pour the dark reaction mixture into 100 mL of ice-cold water.

-

Transfer the mixture to a separatory funnel. Add 10% sodium bisulfite solution dropwise and shake, venting frequently, until the red-brown color of excess bromine disappears.

-

Separate the lower organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (careful, pressure buildup from CO₂ evolution) and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product mixture of bromochlorobenzene isomers.

-

Purification: The ortho (this compound, b.p. ~204°C) and para (1-bromo-4-chlorobenzene, b.p. ~196°C) isomers can be separated by fractional distillation under reduced pressure.

Part 3: Mechanistic Visualization

The following diagram illustrates the key steps in the electrophilic bromination of chlorobenzene, focusing on the formation of the more stable ortho- and para-sigma complexes.

Caption: Key mechanistic steps in the catalyzed bromination of chlorobenzene.

Part 4: Product Characterization

Confirmation of the product's identity and purity is essential. The primary techniques are:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the ortho and para isomers and establish their relative ratio in the product mixture. MS will confirm the molecular weight (190/192/194 g/mol , corresponding to bromine and chlorine isotopes) and provide a fragmentation pattern characteristic of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of this compound will show four distinct signals in the aromatic region (approx. 7.0-7.6 ppm), corresponding to the four non-equivalent aromatic protons.[13][14] The splitting patterns (coupling constants) can be used to confirm the 1,2-disubstitution pattern.

-

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals, with two signals corresponding to the carbons directly bonded to the halogens.[15][16]

-

Part 5: Safety and Hazard Management

The reagents used in this synthesis are hazardous and require strict safety protocols.

-

Bromine (Br₂): Extremely corrosive to the skin, eyes, and respiratory tract. It is highly toxic if inhaled or ingested.[12] Always handle in a fume hood, and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber or Viton).[17] Have a bromine spill kit and a solution of sodium thiosulfate ready for neutralization. In case of skin contact, wash immediately and copiously with water for at least 15 minutes.[18]

-

Chlorobenzene: Flammable liquid and harmful if inhaled or absorbed through the skin. It is also an irritant.[19]

-

Iron(III) Bromide (FeBr₃): Corrosive and hygroscopic. Avoid contact with skin and eyes.

-

Hydrogen Bromide (HBr): A corrosive gas is evolved during the reaction. The reaction must be performed in a fume hood, and the gas should be passed through a trap containing a sodium hydroxide solution.

Conclusion

The synthesis of this compound via electrophilic aromatic substitution of chlorobenzene is a classic and illustrative example of how pre-existing substituents govern the outcome of reactions on aromatic rings. The dual nature of the chloro group—inductively deactivating yet resonance-directing to the ortho and para positions—is a key concept that allows for the regioselective, albeit slowed, synthesis of the target compound alongside its para isomer.[2][10] Careful control of reaction conditions, a robust work-up procedure to remove byproducts and unreacted starting materials, and effective purification are paramount to obtaining the desired product in high purity. A thorough understanding of the mechanism and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis.

References

- Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis acid catalyzed benzylic bromination. Chemical Asian Journal, 3(8-9), 1581-4. [Link]

- YouTube. (2016).

- PubMed. (2008).

- Michigan State University Department of Chemistry.

- Making Molecules. (2025).

- Google Patents. (n.d.).

- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)

- Doc Brown's Chemistry. (n.d.).

- Khan Academy. (n.d.).

- YouTube. (2018).

- University of Illinois Springfield. (n.d.).

- Harper College. (2014).

- University of California, Berkeley. (n.d.).

- YouTube. (2022).

- YouTube. (2024). Bromination and Chlorination | Arenes | A Level Chemistry 9701. [Link]

- Chemguide. (n.d.). Preparation of chlorobenzene, bromobenzene and iodobenzene. [Link]

- Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. [Link]

- Carl ROTH. (n.d.).

- SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum. [Link]

- Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry. [Link]

- Chemistry LibreTexts. (2022). 16.

- YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]

- Doc Brown's Chemistry. (n.d.).

- PubChem. (n.d.). This compound. [Link]

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]

- Chemistry LibreTexts. (2019). 15.01.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 4. Khan Academy [khanacademy.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-Bromochlorobenzene(694-80-4) 1H NMR spectrum [chemicalbook.com]

- 15. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. carlroth.com [carlroth.com]

- 18. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 19. fishersci.com [fishersci.com]

A Technical Guide to 1-Bromo-2-chlorobenzene: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides an in-depth exploration of 1-bromo-2-chlorobenzene (CAS No: 694-80-4), a versatile dihalogenated aromatic intermediate crucial to the fields of pharmaceutical development, organic synthesis, and materials science. We will move beyond simple data presentation to offer field-proven insights into its synthesis via the Sandmeyer reaction, elucidate the principles of its chemoselective reactivity in Grignard and palladium-catalyzed cross-coupling reactions, and discuss its application in the synthesis of biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key building block.

Compound Identification and Physicochemical Properties

This compound is a liquid aromatic compound where a benzene ring is substituted with a bromine and a chlorine atom at adjacent (ortho) positions. This specific substitution pattern imparts differential reactivity to the carbon-halogen bonds, a feature that is of paramount importance in multi-step organic synthesis.

The core physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 694-80-4 | [1][2][3] |

| Molecular Formula | C₆H₄BrCl | [2][4][5] |

| Molecular Weight | 191.45 g/mol | [3][5] |

| Appearance | Clear, colorless to pale yellow liquid | [2][4] |

| Boiling Point | 203-205 °C | [2][4] |

| Density | 1.638 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.582 | [2][4] |

| Solubility | Insoluble in water; soluble in organic solvents like ether, dichloromethane. | [6][7] |

Regioselective Synthesis: The Sandmeyer Reaction

The most reliable and common laboratory-scale synthesis of this compound is achieved through the Sandmeyer reaction, starting from 2-chloroaniline.[8][9] This method is favored for its high yield and excellent regiochemical control, preventing the formation of other isomers that would arise from direct halogenation of a monosubstituted benzene.

Mechanistic Rationale

The synthesis involves two critical stages: diazotization and copper-catalyzed radical substitution.

-

Diazotization: 2-chloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HBr) at low temperatures (0-10 °C). The low temperature is critical; the resulting diazonium salt is highly unstable and prone to decomposition, particularly to form the corresponding phenol at higher temperatures. The strong acid environment prevents the premature coupling of the diazonium salt with unreacted aniline.

-

Sandmeyer Substitution: The cold diazonium salt solution is then added to a hot solution of copper(I) bromide. The Cu(I) species catalyzes the substitution of the diazonium group with bromide. This proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from Cu(I) to the diazonium salt, which liberates nitrogen gas (a powerful thermodynamic driving force) and forms an aryl radical.[10][11] This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final product.

Synthesis Workflow Diagram

Caption: Chemoselective formation of a Grignard reagent from this compound.

Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. [12]Similar to Grignard formation, the oxidative addition of the palladium(0) catalyst occurs preferentially at the C-Br bond. [13][14]This allows for the selective coupling of an organic boronic acid or ester at the "bromo" position.

This reaction is a cornerstone of modern drug discovery, enabling the modular assembly of complex biaryl structures, which are common motifs in pharmacologically active compounds. [3][6][9] Application Insight: this compound is a known reagent in the synthesis of arylpiperidines and aryltetrahydropyridines, which have been investigated as potent and selective 5-HT2C serotonin receptor agonists. [3][6]These agonists have therapeutic potential for treating conditions like obesity and schizophrenia. The Suzuki coupling is a key step in building the complex aryl scaffolds required for such molecules.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki Coupling

Adapted from a representative procedure for aryl-aryl coupling. [15]

-

Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (96 mg, 0.50 mmol), phenylboronic acid (79 mg, 0.65 mmol), potassium fluoride (87 mg, 1.50 mmol), and the palladium catalyst system (e.g., 0.5-2 mol% of a Pd(0) or Pd(II) precursor with an appropriate phosphine ligand).

-

Reaction: Add anhydrous solvent (e.g., THF or dioxane). Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the biaryl product.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5][16]* Signal Word: Warning. [5][16]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [16] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [16] * Respiratory Protection: Handle only in a well-ventilated fume hood. If exposure limits may be exceeded, use a full-face respirator with an appropriate organic vapor cartridge. [16]* Handling Precautions: Avoid breathing vapors. [6]Avoid contact with skin and eyes. Wash thoroughly after handling. [16]* Storage: Store in a cool, well-ventilated place away from strong oxidizing agents. Keep the container tightly closed. [6][16]

-

Conclusion

This compound is more than a simple dihalogenated aromatic; it is a strategic precursor that enables controlled, stepwise molecular construction. Its synthesis is well-established and high-yielding, while the differential reactivity of its C-Br and C-Cl bonds provides a powerful tool for chemoselective transformations. For researchers in drug discovery and synthetic chemistry, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging this versatile building block to its full potential in the creation of novel and complex molecular architectures.

References

- Hartwell, J. L. (1955). o-Chlorobromobenzene. Organic Syntheses, 3, 185. [Link]

- Chem-Impex International. (n.d.). This compound.

- National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Thermo Scientific Alfa Aesar. (n.d.). This compound, 98+%.

- Pharmaffiliates. (n.d.). This compound.

- Wikipedia. (n.d.). Bromochlorobenzene.

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4).

- Wikipedia. (n.d.). Sandmeyer reaction.

- The Unconditional Guru. (2020). Understanding Sandmeyer's Reaction: Chlorobenzene and Bromobenzene Production.

- Solubility of Things. (n.d.). This compound.

- Aslam, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 139-166. [Link]

- ResearchGate. (2015). How do we synthesize pure o-chlorobromobenzene and what is the chemical reaction that exactly happens during the process?[Link]

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- LookChem. (n.d.). This compound.

- Land of Chemistry. (2023, March 19). Sandmeyer Reaction class 12 | Preparation of chlorobenzene from benzene diazonium chloride |. YouTube. [Link]

- Filo. (n.d.). What is the product when this compound reacts with Mg in the pr...

- Google Patents. (n.d.). Preparation method of chlorobenzene Grignard reagent crystal product.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.no [fishersci.no]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Bromochlorobenzene - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. echemi.com [echemi.com]

Solubility of 1-bromo-2-chlorobenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromo-2-chlorobenzene in Organic Solvents

Abstract

Introduction to this compound: Physicochemical Profile

This compound (o-bromochlorobenzene) is a dihalogenated benzene derivative with the chemical formula C₆H₄BrCl.[3] The presence and ortho positioning of the bromine and chlorine substituents on the benzene ring create a unique electronic and steric environment, influencing its reactivity and physical properties.[3] It is a crucial building block in organic synthesis, valued for its ability to participate in various coupling and substitution reactions.[2][4] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 694-80-4 | [5][6] |

| Molecular Formula | C₆H₄BrCl | [7] |

| Molecular Weight | 191.45 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density (at 20-25 °C) | 1.58 - 1.65 g/mL | [2][3] |

| Boiling Point | 203 - 206 °C | [3][5] |

| Melting Point | Approx. -13 °C | [5] |

| Water Solubility | Insoluble (approx. 0.045 g/L at 25°C) | [3][8] |

Fundamental Principles of Solubility

The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a practical guideline, suggesting that substances with similar polarities are more likely to be miscible.[9]

For this compound, the primary intermolecular forces at play are:

-

London Dispersion Forces: As a relatively large molecule with a significant electron cloud, these are the predominant forces and are strongest in nonpolar solvents.

-

Dipole-Dipole Interactions: The electronegative halogen atoms induce a molecular dipole, allowing for electrostatic interactions with other polar molecules.

-

Halogen-π Interactions: The electron-poor region of the covalently bonded halogen atoms can interact favorably with the electron-rich π-systems of aromatic solvents.

Its very low water solubility is a direct consequence of these properties. The strong hydrogen bonding network of water (strong solvent-solvent interactions) is energetically difficult to disrupt for a non-polar, non-hydrogen bonding molecule like this compound.[3]

Solubility Profile of this compound

A precise, comparative set of quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature.[10] However, based on its molecular structure and established chemical principles, a robust qualitative and predictive profile can be established. The compound is known to be soluble in common organic solvents such as ethers, dichloromethane, and chloroform.[3]

Qualitative Solubility and Predictive Analysis

-

Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to exhibit high solubility in these solvents. The dissolution is driven by favorable London dispersion forces between the solute and solvent, which are strong enough to overcome the solute-solute interactions. Aromatic solvents like toluene may offer enhanced solubility due to potential π-π stacking and halogen-π interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good solubility is anticipated. These solvents possess a significant dipole moment, allowing for favorable dipole-dipole interactions with the polar C-X bonds of this compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected.[1] While these solvents are polar, their primary intermolecular forces are strong hydrogen bonds. This compound can interact via dipole-dipole and dispersion forces but cannot participate in hydrogen bonding, which may limit its solubility compared to polar aprotic solvents.

Quantitative Solubility Data Framework

For mission-critical applications in research and development, experimental determination of solubility is indispensable. Table 2 provides a standardized framework for recording these crucial empirical data points. The subsequent sections of this guide provide a detailed protocol for generating this data.

Table 2: Experimentally Determined Solubility of this compound (Template)

| Solvent | Solvent Polarity Index (P')[11][12] | Dielectric Constant (ε)[13][14] | Solubility at 25°C ( g/100 mL) | Observations |

| n-Hexane | 0.1 | 1.9 | User-determined value | |

| Toluene | 2.4 | 2.4 | User-determined value | |

| Diethyl Ether | 2.8 | 4.3 | User-determined value | |

| Dichloromethane | 3.1 | 9.1 | User-determined value | |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | User-determined value | |

| Acetone | 5.1 | 20.7 | User-determined value | |

| Ethanol | 4.3 | 24.6 | User-determined value | |

| Methanol | 5.1 | 32.7 | User-determined value | |

| Acetonitrile | 5.8 | 37.5 | User-determined value |

Experimental Methodology for Solubility Determination

This section outlines a robust, self-validating protocol for the equilibrium solubility determination of this compound, adapted from standard laboratory methodologies. The workflow is designed to ensure accuracy and reproducibility.

Causality and Experimental Design

The chosen method is the isothermal shake-flask method , a gold standard for equilibrium solubility measurement. The core principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, separate the excess solid, and accurately quantify the concentration of the dissolved solute in the supernatant. Temperature control is critical, as solubility is temperature-dependent. Quantification via High-Performance Liquid Chromatography (HPLC) with UV detection is selected for its high sensitivity, specificity, and accuracy for aromatic compounds.

Experimental Workflow Diagram

Sources

- 1. CAS 694-80-4: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. Bromochlorobenzene - Wikipedia [en.wikipedia.org]

- 6. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]

- 7. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. Benzene, 1-bromo-2-chloro- (CAS 694-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Polarity Index [macro.lsu.edu]

- 12. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 14. researchgate.net [researchgate.net]

Navigating the Selective Reactivity of 1-Bromo-2-chlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-bromo-2-chlorobenzene. By examining the fundamental principles governing this selectivity and exploring key synthetic transformations, this document serves as a technical resource for scientists seeking to harness this reactivity in their research and development endeavors.

Fundamental Principles of C-X Bond Reactivity

The ability to selectively cleave one carbon-halogen bond in the presence of another is primarily dictated by differences in their bond dissociation energies (BDE). A lower BDE corresponds to a weaker bond, which is more readily broken during a chemical reaction.[1] This principle is the foundation for the differential reactivity observed in aryl halides.

Bond Dissociation Energy: The Decisive Factor

In the context of this compound, the C(sp²)-Br bond is weaker than the C(sp²)-Cl bond. This difference in bond strength is a key determinant of their relative reactivity in many chemical transformations.[1][2]

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| C(sp²)-Cl | ~397-406 |

| C(sp²)-Br | ~335-343 |

Data compiled from various sources.[3][4]

This disparity in bond energy dictates that, under appropriate conditions, the C-Br bond will react preferentially. This is a direct consequence of the decreasing carbon-halogen bond strength down the halogen group.[1][5]

Electronic and Steric Considerations

While BDE is the primary driver, electronic and steric factors also play a role. The electronegativity of the halogen atom influences the polarity of the C-X bond, and the size of the halogen can impact the accessibility of the reaction center. In this compound, the ortho-disposition of the halogens can introduce steric hindrance that may influence the approach of reagents and catalysts.

Selective Transformations: Harnessing Differential Reactivity

The preferential reactivity of the C-Br bond is exploited in a variety of powerful synthetic methodologies, most notably in transition metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] The catalytic cycle for these reactions typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. This step is often rate-determining, and its facility is directly related to the C-X bond strength.[7] Consequently, the C-Br bond of this compound undergoes oxidative addition more readily than the C-Cl bond.[8]

The general reactivity order for aryl halides in these reactions is R-I > R-OTf > R-Br >> R-Cl.[9] This allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. quora.com [quora.com]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Core Chemical Reactions of 1-Bromo-2-chlorobenzene